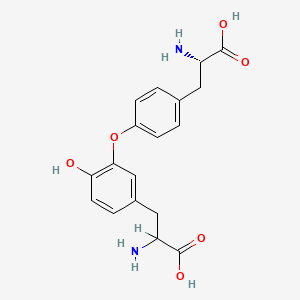

Isodityrosine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

83118-65-4 |

|---|---|

分子式 |

C18H20N2O6 |

分子量 |

360.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C18H20N2O6/c19-13(17(22)23)7-10-1-4-12(5-2-10)26-16-9-11(3-6-15(16)21)8-14(20)18(24)25/h1-6,9,13-14,21H,7-8,19-20H2,(H,22,23)(H,24,25)/t13-,14?/m0/s1 |

InChI 键 |

FWZXNPNHUWFOCM-LSLKUGRBSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |

手性 SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |

外观 |

Solid powder |

其他CAS编号 |

882-23-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Isodityrosine; |

产品来源 |

United States |

Enzymatic Biogenesis of Isodityrosine

Peroxidase-Mediated Oxidative Coupling of Tyrosine Residues

The formation of isodityrosine involves the oxidative coupling of tyrosine residues, a reaction catalyzed by peroxidases. researchgate.netoup.com This process typically occurs within proteins, contributing to their cross-linking and insolubilization. nih.govportlandpress.comresearchgate.net

Role of Peroxidases (PRXs) in this compound Formation

Peroxidases (PRXs) are key enzymes in the formation of this compound. researchgate.netoup.com These enzymes catalyze the oxidation of tyrosine residues, leading to the formation of tyrosyl radicals. oup.comwur.nlportlandpress.com The subsequent coupling of these radicals can result in the formation of both dityrosine (B1219331) (a C-C cross-link) and this compound (a diphenyl ether cross-link). researchgate.netoup.com While in vitro experiments with free tyrosine and horseradish peroxidase often yield dityrosine as the major product at alkaline pH, the formation of this compound in vivo, particularly in plant cell walls, suggests the influence of the local environment and potentially specific peroxidase isozymes or associated factors. oup.com Extensin peroxidases (EPs), a class III peroxidase, are specifically implicated in the formation of covalent intermolecular cross-links, including this compound and di-isodityrosine, in plant cell wall extensins. researchgate.netfrontiersin.org

Influence of Reactive Oxygen Species (e.g., Hydrogen Peroxide) in Enzymatic Processes

Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), are crucial for peroxidase activity in this compound formation. oup.comresearchgate.netoup.com Peroxidases utilize H₂O₂ to become activated, forming intermediate compounds that can then oxidize substrates like tyrosine. oup.comwur.nl The reaction between peroxidase and H₂O₂ leads to the formation of peroxidase compound I, which then reacts with tyrosine to produce a tyrosyl free radical and peroxidase compound II. oup.com Compound II further reacts with another tyrosine molecule to generate a second tyrosyl radical and regenerate the peroxidase. oup.com These tyrosyl radicals can then undergo non-enzymatic coupling to form dimers such as this compound and dityrosine. oup.com In plant cell walls, extensin peroxidases use extracellular hydrogen peroxide to form covalent intermolecular cross-links. researchgate.netfrontiersin.org

Substrate Specificity and Enzyme Kinetics in this compound Synthesis

Enzymes, including peroxidases, exhibit substrate specificity, meaning they have a selectivity for the reactants they act upon. readthedocs.iolibretexts.org While peroxidases can oxidize various phenolic compounds, their efficiency and the resulting product distribution (e.g., this compound versus dityrosine) can be influenced by the specific enzyme, the substrate's chemical environment, and reaction conditions like pH. oup.comwur.nlportlandpress.com

In vitro studies using horseradish peroxidase and L-tyrosine have shown that the pH of the reaction can influence the ratio of this compound to dityrosine formed. oup.com For instance, while dityrosine is the major product at pH 9.0, some this compound formation is observed at pH 3.5. oup.com This suggests that the local pH within the cell wall could play a role in favoring this compound formation in vivo. oup.com

Enzyme kinetics describes the rate of enzyme-catalyzed reactions and how these rates are affected by factors such as substrate concentration. readthedocs.iolibretexts.orgnih.gov The formation of the enzyme-substrate complex is a key step in enzymatic reactions. nih.gov While specific kinetic parameters (like Km or Vmax) for this compound synthesis by purified extensin peroxidases acting on protein-bound tyrosine are not extensively detailed in the provided results, general principles of enzyme kinetics apply. readthedocs.iolibretexts.orgnih.gov The rate of this compound formation would depend on the concentration of the peroxidase, the availability of tyrosine residues in the protein substrate, and the concentration of hydrogen peroxide. nih.gov

In Vivo Inhibition Studies of this compound Biosynthesis

Inhibition studies have provided significant evidence for the enzymatic nature of this compound biosynthesis. nih.govresearchgate.net Using compounds known to inhibit peroxidase activity has allowed researchers to investigate the role of these enzymes in the formation of tyrosine cross-links in vivo. researchgate.netrupress.orgnih.gov

Effects of Peroxidase Inhibitors on Tyrosine Incorporation and Cross-Linking

Peroxidase inhibitors have been shown to block the incorporation of tyrosine into cell wall material and suppress the covalent binding of newly synthesized protein in the cell wall, suggesting that peroxidase activity is essential for the cross-linking of these proteins via this compound bridges. nih.govresearchgate.net For example, dithiothreitol (B142953) inhibited this compound synthesis in vivo and suppressed the covalent binding of protein in the cell wall. nih.govresearchgate.net Studies in Chlamydomonas reinhardtii showed that ascorbate, a peroxidase inhibitor, and tyrosine derivatives inhibited the insolubilization of cell walls, which is mediated by tyrosine cross-linking, including this compound formation. nih.gov Similarly, studies on tyrosine cross-linking in Caenorhabditis elegans cuticle, catalyzed by a dual oxidase/peroxidase, demonstrated that peroxidase inhibitors like 3-amino-1,2,4-triazole, phenylhydrazine, and N-acetyl tyrosine inhibited tyrosine cross-linking activity. rupress.orgnih.gov

Data from inhibition studies can be presented in tables to show the effect of different inhibitors on this compound formation or related processes like protein insolubilization.

| Inhibitor | Effect on this compound Synthesis (in vivo) | Effect on Protein Covalent Binding (in vivo) | Source Organism |

| Dithiothreitol | Inhibited | Suppressed | Higher plants (calli) |

| Ascorbate | Inhibited (cell wall insolubilization) | Not directly specified | Chlamydomonas re. |

| 3-amino-1,2,4-triazole | Inhibited (tyrosine cross-linking) | Not directly specified | Caenorhabditis elegans |

| Phenylhydrazine | Inhibited (tyrosine cross-linking) | Not directly specified | Caenorhabditis elegans |

| N-acetyl tyrosine | Inhibited (tyrosine cross-linking) | Not directly specified | Caenorhabditis elegans |

Post-Translational Modification Aspects of this compound Formation in Proteins

This compound formation is considered a post-translational modification, occurring after the protein has been synthesized. oup.comrsc.org This modification involves the covalent cross-linking of tyrosine residues within a polypeptide chain (intramolecular) or between different polypeptide chains (intermolecular). frontiersin.orgpnas.org In plant cell walls, this compound cross-links are found in structural proteins like extensins, contributing to their insolubility and the rigidity of the cell wall. nih.govresearchgate.netfrontiersin.orgpnas.org

Extensins are synthesized in the endoplasmic reticulum and undergo extensive post-translational modifications, including hydroxylation of proline residues and glycosylation, before being secreted to the cell wall. frontiersin.org Intramolecular this compound cross-links are thought to form somewhere between the trans-Golgi network and the cell wall, while intermolecular cross-links, including di-isodityrosine, are catalyzed by extensin peroxidases in the cell wall. researchgate.netfrontiersin.org The formation of these cross-links is crucial for the proper assembly and function of the extensin network within the plant cell wall. researchgate.netfrontiersin.orgpnas.org

The presence of this compound in acid hydrolysates of cell walls indicates that it is a stable, covalently linked component of these structural proteins. nih.govportlandpress.comresearchgate.net The amount of this compound in cell wall preparations has been shown to be proportional to the amount of hydroxyproline, another characteristic modified amino acid found in extensins. nih.govportlandpress.comresearchgate.net

| Protein Component | Associated Cross-links | Location |

| Extensins | This compound, Di-isodityrosine | Plant Cell Wall |

| Other Cell Wall Proteins | This compound, Di-isodityrosine | Plant Cell Wall |

Biological Functions and Mechanistic Roles of Isodityrosine

Isodityrosine in Plant Cell Wall Architecture and Integrity

The plant cell wall is a dynamic and complex extracellular matrix that provides structural support, protects against environmental stresses, and regulates cell growth and shape. fiveable.meoup.com this compound cross-links contribute significantly to the architectural framework and integrity of this wall, particularly through their involvement with extensins. researchgate.netfrontiersin.orgtandfonline.com

Contribution to Extensin Cross-Linking Networks

Extensins are a major family of HRGPs that are secreted into the cell wall and become covalently cross-linked, forming a rigid network. frontiersin.orgfrontiersin.orgmdpi.com this compound is a key cross-link involved in the polymerization and insolubilization of extensins within the cell wall matrix. researchgate.netfrontiersin.orgtandfonline.comoup.com

Formation of Intramolecular this compound Bonds within Extensins

This compound was initially identified as a cross-linking amino acid in plant cell wall glycoproteins and was first thought to mediate intermolecular cross-linking. nih.govfrontiersin.org However, it was later demonstrated that this compound primarily forms intramolecular cross-links within individual extensin polypeptide chains. frontiersin.orggoogle.comscispace.combiologists.com These intramolecular linkages contribute to the stabilization and conformation of the extensin monomers before they are incorporated into the larger cell wall network. scispace.compnas.org

Evidence for Intermolecular Di-isodityrosine Cross-Links in Extensin Assemblies

While this compound itself is predominantly intramolecular, evidence suggests that a related, tetrameric derivative, di-isodityrosine, is involved in intermolecular cross-linking of extensins. scispace.compnas.orgplos.orgnih.govresearchgate.net Di-isodityrosine is formed by the oxidative coupling of two this compound residues or potentially through sequential coupling involving this compound and tyrosine residues. scispace.comresearchgate.net This intermolecular cross-linking, catalyzed by extensin peroxidases, is crucial for linking extensin monomers together to form the extensive, insoluble network observed in the cell wall. frontiersin.orgpnas.orgnih.gov Studies using extensin analogs with specific tyrosine motifs have provided in vitro evidence for di-isodityrosine as an intermolecular cross-link. plos.orgnih.gov

Role of Specific Tyrosine Motifs (e.g., YXY) in this compound Formation

The formation of this compound and subsequent di-isodityrosine cross-links is often associated with specific tyrosine-containing motifs within the extensin sequence. mdpi.comgoogle.compnas.orgplos.orguzh.chplos.org A prominent motif implicated in this compound formation is the Tyr-X-Tyr (YXY) sequence, where X can be any amino acid. mdpi.comgoogle.compnas.orgplos.orguzh.chplos.org These motifs are believed to be recognition sites for the peroxidases that catalyze the oxidative coupling of tyrosine residues, leading to the formation of the diphenyl ether bond characteristic of this compound. researchgate.netfrontiersin.orggoogle.com The presence and arrangement of these motifs within extensin molecules influence their ability to form both intra- and intermolecular cross-links. google.compnas.orgplos.orguzh.ch

Impact on Cell Wall Stiffening and Mechanical Rigidity

The formation of the covalently cross-linked extensin network, mediated by this compound and di-isodityrosine linkages, significantly contributes to the stiffening and mechanical rigidity of the plant cell wall. researchgate.nettandfonline.comresearchgate.netoup.com As extensin monomers are secreted and cross-linked into the existing cell wall matrix, they reinforce the structure, limiting cell expansion and increasing tensile strength. researchgate.netfrontiersin.orgtandfonline.comoup.com This process is particularly important in tissues that have ceased elongation or are undergoing secondary wall development. fiveable.me The insolubilization of extensins through these cross-links is directly linked to the decrease in cell wall extensibility and the increase in its mechanical strength. researchgate.nettandfonline.com

Association with Hydroxyproline-Rich Glycoproteins (HRGPs) and Their Insolubilization

This compound is a characteristic feature of HRGPs, particularly extensins, and its presence is strongly correlated with the insolubilization of these proteins within the cell wall. researchgate.netnih.govfrontiersin.orgtandfonline.combiologists.comtandfonline.com HRGPs are secreted in a soluble form and subsequently become covalently integrated into the cell wall matrix through oxidative cross-linking reactions. frontiersin.orgtandfonline.comoup.com The increase in this compound bonds has been observed to parallel the insolubilization of HRGPs. tandfonline.combiologists.com This insolubilization process, driven by the formation of this compound and di-isodityrosine cross-links, is essential for the HRGPs to fulfill their structural roles in providing strength and rigidity to the cell wall. researchgate.netfrontiersin.orgtandfonline.comtandfonline.com

Table 1: Amino Acid Composition and Cross-link Content in Wild Type and Transgenic Tobacco Cell Walls

| Component | Wild Type Walls (nmol/mg wall) | 442-EGFP Walls (nmol/mg wall) |

| Hydroxyproline (Hyp) | - | - |

| Tyrosine (Tyr) | - | - |

| This compound (Idt) | 2.19 plos.org | 7.38 plos.org |

| Di-isodityrosine (Di-Idt) | 1.92 plos.org | 37.17 plos.org |

| Di-Idt/Idt Ratio | 0.88 plos.org | 5.04 plos.org |

Note: Data on Hyp and Tyr content was mentioned as being in a table in the source plos.org, but specific numerical values for Wild Type and 442-EGFP walls were not explicitly provided in the snippet for Hyp and Tyr themselves, only for Idt and Di-Idt.

Table 2: Amino Acid Composition of Wild-Type Arabidopsis Root Cell Wall Matrix

| Amino Acid | Content (mole %) | Content (% w/w of wall protein) |

| Hydroxyproline (Hyp) | ~20 mdpi.com | 20.5 mdpi.com |

| Other Amino Acids | - | - |

Note: Only Hydroxyproline content was explicitly quantified in the provided snippet regarding the amino acid composition of wild-type Arabidopsis root cell wall matrix.

This compound in Plant Physiological Responses

Involvement in Plant Defense Mechanisms and Pathogen Response

This compound cross-linking is a key component of plant defense mechanisms, particularly in reinforcing the cell wall in response to pathogen attack frontiersin.orgfrontiersin.org. The plant cell wall acts as a primary barrier against invading pathogens frontiersin.orgfrontiersin.org. Upon recognition of pathogens or sensing damage to the cell wall, plants activate defense responses that include dynamic cell wall remodeling frontiersin.org. One significant mechanism involves the strengthening of the cell wall through the insolubilization and cross-linking of structural proteins, such as HRGPs (extensins), mediated by peroxidases frontiersin.orgfrontiersin.org.

Cell Wall Reinforcement via this compound Linkages in Biotic Stress

During biotic stress, such as pathogen infection, peroxidase-mediated this compound linkages are formed between structural proteins like extensins, contributing to cell wall reinforcement frontiersin.orgfrontiersin.orgresearchgate.netoup.comresearchgate.net. This oxidative cross-linking increases the rigidity and recalcitrance of the cell wall, making it more resistant to degradation by microbial cell wall-degrading enzymes and thus limiting pathogen invasion frontiersin.orgfrontiersin.org. Extensins are known to contribute to cell wall stiffening through the formation of irreversible this compound cross-links in the presence of hydrogen peroxide and peroxidases oup.com. Solid-state NMR analysis of soybean cell walls has provided compelling evidence for the existence of this compound cross-links in vivo, indicating that approximately 25% of the tyrosine residues in these cell walls are part of this compound linkages between protein chains researchgate.net. This highlights the quantitative significance of this compound cross-linking in reinforcing the plant cell wall structure under stress conditions. Extensin macromolecules may interact through this compound bonds, catalyzed by peroxidases, to form a physical barrier or scaffold that reinforces the cell wall network researchgate.net.

Implications in Gravitropism and Cell Wall Remodeling Processes

Gravitropism, the directional growth of plants in response to gravity, involves differential cell growth and changes in cell wall properties on opposite sides of the gravistimulated organ nih.gov. This process necessitates complex cell wall remodeling nih.govastrobotany.com. While cell wall extensibility changes are known to occur during gravitropism, and extensins are involved in cell wall remodeling nih.govastrobotany.com, the direct mechanistic implications of this compound cross-linking specifically within the context of gravitropism-induced cell wall remodeling are not extensively detailed in the provided search results. However, given the role of this compound in contributing to cell wall stiffness and the dynamic nature of cell wall remodeling during gravitropic responses, it is plausible that the modulation of this compound cross-links in extensins could be involved in altering cell wall mechanical properties required for differential growth.

Non Enzymatic and Radical Mediated Formation of Isodityrosine

Tyrosyl Radical Coupling Mechanisms in Protein Oxidation

The formation of both dityrosine (B1219331) and isodityrosine proceeds through the coupling of tyrosyl radicals. researchgate.netresearchgate.net This radical-mediated mechanism is a key pathway for the oxidative cross-linking of proteins. ontosight.aiupv.es

Formation of Tyrosyl Radicals via Photoionization

Tyrosyl radicals can be generated through various means, including photoionization. Neutral radicals produced through photoionization can participate in radical-radical coupling reactions, leading to the formation of dimeric structures like this compound. researchgate.netresearchgate.net Photoexcitation of tyrosine and tyrosyl peptides, particularly with UV light, can lead to the generation of tyrosyl radicals. acs.orgresearchgate.net Studies have shown that photoionization of tryptophan with UV light can indirectly lead to tyrosine oxidation and tyrosyl radical formation. acs.org

Influence of UV Radiation and Metal Ions on Radical-Mediated this compound Synthesis

Various factors can trigger the radical-mediated formation of this compound, including UV radiation and metal ions. ontosight.ai UV irradiation can facilitate the cross-linking of tyrosine residues into dityrosine and this compound. smolecule.com Heat, light (including UV-C treatment), and metal ions can all induce protein oxidation, leading to structural alterations and the formation of reactive species such as dityrosine. researchgate.net Metal ions, such as Cu(II) and Fe(II), can form complexes with tyrosine, and their interaction can be observed using UV spectrophotometry. mckendree.edu While enzymatic synthesis involving peroxidases is a known pathway for dityrosine and this compound formation, non-enzymatic methods utilizing reactive oxygen species, free radicals, or ionizing radiation also contribute to their synthesis. usda.gov

Relationship to Oxidative Stress and Protein Damage Research

This compound formation is closely linked to oxidative stress and serves as an indicator of protein damage. ontosight.airsc.org The formation and accumulation of crosslinked proteins, including those containing this compound, are associated with the etiology of multiple human diseases and aging-related processes. rsc.org

This compound as a Research Biomarker of Oxidative Modification in Proteins

This compound has been identified as a potential biomarker for oxidative stress and protein damage in various diseases. ontosight.aigoong.com The detection of this compound is increasingly used as a marker of protein damage and oxidative stress. rsc.orgdntb.gov.uadntb.gov.ua Elevated levels of dityrosine, which is formed simultaneously with this compound through similar oxidative processes, have been reported in various biological contexts, including atherosclerotic plaques and human blood fluids, further supporting the use of these oxidized tyrosine products as markers of protein damage. rsc.org

Mechanistic Studies of this compound Formation under Oxidative Conditions

Mechanistic studies have investigated the formation of this compound under oxidative conditions. The process often starts with the one-electron oxidation of tyrosine, yielding a tyrosyl radical. upv.es The coupling of two tyrosyl radicals results in the formation of dimeric products, including dityrosine and this compound. researchgate.netresearchgate.netupv.es While dityrosine is often considered the principal product of tyrosine oxidation, this compound is formed simultaneously. researchgate.net Studies using mass spectrometry have provided evidence for the formation of both o,o'-dityrosine and this compound from tyrosine under controlled oxidative conditions, such as illumination in the presence of a Co(III) complex. rsc.orgrsc.org These studies indicate that the dimerization of tyrosyl radicals leads to the formation of isomers linked by both C-C and C-O bonds, corresponding to dityrosine and this compound, respectively. rsc.org

Chemical Synthesis Methodologies for Isodityrosine

Total Synthesis Approaches to (S,S)-Isodityrosine

Total synthesis routes aim to construct the entire isodityrosine molecule from simpler precursors. These approaches often focus on efficiently forming the crucial diaryl ether bond while controlling the stereochemistry of the two amino acid residues.

Dötz Benzannulation Strategies for Diaryl Ether Formation

The Dötz benzannulation reaction, a formal [3+2+1] cycloaddition, has been explored as a method to simultaneously construct the aromatic ring and the diaryl ether linkage found in this compound acs.orgnih.gov. This approach offers a novel and mild method for diaryl ether synthesis acs.org. In this strategy, a tyrosine carbene complex, prepared from a protected tyrosine derivative, is treated with an appropriate alkyne and carbon monoxide to furnish the diaryl ether core of this compound acs.org. This key step has been successfully applied in convergent synthetic routes towards (S,S)-isodityrosine acs.orgnih.gov.

Ullmann Coupling Reactions Utilizing Protected Tyrosine Derivatives

Ullmann coupling reactions, traditionally used for the formation of carbon-heteroatom bonds, have been adapted for the synthesis of the diaryl ether linkage in this compound. This involves the copper-catalyzed coupling of a protected tyrosine derivative with an appropriately substituted aryl halide, often an aryl iodide capes.gov.brcapes.gov.br. Early syntheses of (S,S)-isodityrosine utilized Ullmann coupling of two protected tyrosine derivatives to afford the protected this compound, which was subsequently deprotected to yield the natural product ucla.educapes.gov.br. While effective, achieving high yields and preventing racemization, particularly with certain protecting groups, have been areas of focus in optimizing these Ullmann-type couplings capes.gov.brresearchgate.net. Studies have shown that the choice of protecting groups on the amino acid residues significantly impacts the outcome and stereointegrity of the coupling reaction capes.gov.br.

Convergent Synthetic Strategies from Natural Amino Acid Precursors

Convergent synthetic strategies build complex molecules from two or more advanced fragments. For this compound, this often involves coupling derivatives of natural amino acids, such as phenylalanine and tyrosine.

Direct Coupling of L-Phenylalanine and L-Tyrosine Derivatives

A convergent approach involves the direct coupling of derivatives of L-phenylalanine and L-tyrosine to form the diaryl ether linkage. One such strategy involves the copper(I)-catalyzed coupling of L-tyrosine derivatives with L-phenylalanine-derived aryl iodides capes.gov.brnih.gov. This reaction, typically carried out in the presence of a ligand like N,N-dimethylglycine and a base like Cs2CO3, can provide the diaryl ether with control over stereochemistry, although partial racemization can occur depending on the protecting groups used capes.gov.br. This method offers a relatively concise route to the this compound core by leveraging readily available natural amino acid precursors nih.gov.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has introduced advanced catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions for complex molecule synthesis.

Palladium-Catalyzed C(sp3)–H Functionalization for Arylation

Palladium-catalyzed C(sp3)–H functionalization has emerged as a powerful tool for the direct arylation of amino acid derivatives, providing a route to construct the carbon-carbon bond adjacent to a chiral center nih.govresearchgate.net. In the context of this compound synthesis, this methodology can be applied to selectively functionalize the β-methyl C(sp3)–H bond of an alanine (B10760859) derivative, followed by subsequent transformations to install the tyrosine and then the diaryl ether moiety nih.govnih.govresearchgate.net. This approach, often utilizing a directing group on the amino acid substrate, allows for the introduction of aryl groups at specific positions with control over stereochemistry researchgate.netresearchgate.netnih.gov. While palladium-catalyzed C(sp3)–H arylation can provide access to β-aryl-α-amino acids, further steps, such as a copper-catalyzed coupling, are typically required to complete the diaryl ether formation to yield this compound derivatives nih.govnih.gov.

Copper/Ligand-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly Ullmann-type diaryl ether synthesis and Chan-Evans-Lam coupling, have been employed in the construction of the this compound core. These methods typically involve the coupling of a phenol (B47542) or tyrosine derivative with an aryl halide or boronic acid derivative, mediated by a copper catalyst and often a ligand.

One approach involves the CuI/N,N-dimethylglycine-catalyzed arylation of dihydroxyphenylalanine (DOPA) derivatives with aryl iodides. This method has been reported for the synthesis of this compound derivatives. nih.govmdpi.comnih.gov N,N-dimethylglycine has been found to be an effective ligand in promoting these copper-catalyzed coupling reactions. nih.govmdpi.com The reaction conditions can be compatible with various functional groups, including protected amino and carboxylate groups. nih.govmdpi.com

Another copper-catalyzed strategy is the Chan-Evans-Lam coupling, which involves the coupling of arylboronic acids with phenols. synarchive.comresearchgate.net This reaction, promoted by copper(II) acetate, has been successfully applied in the synthesis of the this compound subunit. synarchive.com This method offers a way to construct the C-O ether linkage under relatively mild conditions. acs.org

Detailed research findings highlight the effectiveness of specific copper catalysts and ligands. For instance, a CuI/N,N-dimethylglycine system in the presence of Cs₂CO₃ has been shown to facilitate the coupling of L-tyrosine derivatives and L-phenylalanine-derived iodides. capes.gov.br

Data on specific reaction conditions and yields for copper-catalyzed coupling reactions in this compound synthesis can be summarized in tables.

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temperature | Time | Product Type | Yield (%) | Reference |

| DOPA derivative + Aryl iodide | CuI / N,N-dimethylglycine | N/A | N/A | N/A | N/A | This compound derivative | N/A | nih.govmdpi.comnih.gov |

| Phenol + Arylboronic acid | Cu(OAc)₂ / Pyridine | N/A | CH₂Cl₂ | RT | 18 h | Diaryl ether | 60 | synarchive.com |

| L-tyrosine derivative + L-phenylalanine-derived iodide | CuI / N,N-dimethylglycine | Cs₂CO₃ | N/A | 90 °C | N/A | Diaryl ether | Moderate | capes.gov.br |

Note: N/A indicates information not explicitly available in the provided snippets.

Stereochemical Control in this compound Synthesis

This compound contains two chiral centers, arising from the α-carbons of the two coupled tyrosine units. nih.gov The stereochemical outcome of its synthesis is crucial, particularly when aiming for specific stereoisomers such as (S,S)-isodityrosine, which is found in many natural products. acs.orgcapes.gov.brnih.gov

Achieving stereochemical control in the formation of the diaryl ether linkage and maintaining the chirality of the amino acid centers during the coupling process are key challenges. Some synthetic strategies involve the coupling of pre-existing amino acid derivatives, where the stereochemistry is already established. However, racemization at the α-carbon can occur during the coupling reaction, especially under harsh conditions. capes.gov.brmdpi.com

Research has focused on developing conditions that minimize or prevent racemization. Studies on CuI/N,N-dimethylglycine-catalyzed coupling reactions of L-tyrosine derivatives have investigated the impact of different protecting groups on stereochemical integrity. capes.gov.br It was found that while partial racemization occurred with N-Boc- and N-Cbz-protected aromatic amino esters, using N-trityl- and N,N-dibenzyl-protected aromatic amino esters resulted in coupling products without loss of optical purity. capes.gov.br Little racemization was also observed for N-Boc- and N-Cbz-protected aromatic amino acids as substrates, although their yields were moderate. capes.gov.br

Asymmetric synthesis approaches have also been explored for the stereoselective construction of this compound. One method employed a chiral phase-transfer catalyst to promote a double asymmetric alkylation, providing access to (S,S)-isodityrosine. thieme-connect.com This approach, however, presented limitations in differentiating the two amino acid functions for subsequent synthesis of peptides. thieme-connect.com Sequential asymmetric phase-transfer alkylations have been investigated as a potential solution to access orthogonally protected (S,S)-isodityrosine. thieme-connect.com

Another strategy for achieving stereocontrol involves the use of a Dötz benzannulation approach, a formal [3 + 2 + 1] cycloaddition, which has been utilized for the stereoselective synthesis of (S,S)-isodityrosine. acs.orgnih.gov This method constructs the aromatic ring and the diaryl ether linkage in a single step under mild conditions. acs.orgnih.gov

The choice of protecting groups on the amino and carboxylate functionalities of the tyrosine derivatives is critical for maintaining stereochemical integrity throughout the synthesis. nih.govmdpi.comcapes.gov.br Different protecting group strategies have been explored to enable selective manipulation of individual functionalities and prevent racemization during coupling reactions. nih.govmdpi.com

Analytical Techniques for Isodityrosine Characterization and Quantification in Research

Chromatographic Separation Methods for Isodityrosine Isolation

Chromatography is fundamental for purifying this compound from hydrolysates of biological materials, such as plant cell walls. researchgate.netscispace.com

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC is a widely used technique for the separation of amino acids, including this compound. Reversed-phase HPLC, often employing C18 columns, is commonly utilized. scispace.comusda.gov Elution is typically achieved using gradients of acetonitrile (B52724) in an aqueous buffer, such as water with a low percentage of trifluoroacetic acid or acetic acid. scispace.comusda.gov Detection can be performed using UV spectrophotometry, commonly at 280 nm, as this compound contains aromatic rings that absorb UV light. scispace.comsemanticscholar.org While dityrosine (B1219331) exhibits fluorescence, this compound generally does not, meaning fluorescence detection is not suitable for direct this compound quantification unless it is indirectly measured or derivatized. researchgate.netrsc.org

An example of an HPLC protocol for separating this compound (Idt) and di-isodityrosine (Di-Idt) from tomato cell wall hydrolysates involved a C18 reversed-phase column eluted with a gradient of 5% to 35% acetonitrile over 20 minutes, with detection by UV spectrophotometry at 280 nm. scispace.com

Gas Chromatography (GC) Approaches for Derivatives

While this compound itself is not typically analyzed directly by Gas Chromatography due to its low volatility and thermal instability, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of more volatile compounds, including derivatized amino acids. thermofisher.comcreative-proteomics.comshimadzu.com Derivatization is necessary to make polar and non-volatile compounds like amino acids amenable to GC analysis. creative-proteomics.com Although specific published protocols for GC analysis of this compound derivatives were not extensively found in the search results, GC-MS has been employed for the quantification of other modified tyrosines and amino acids in biological samples after appropriate derivatization. nih.govcsuohio.edu This suggests that a similar approach involving derivatization (e.g., silylation or esterification/acylation) could potentially be developed for this compound, allowing for its analysis by GC-MS.

Paper Chromatography and High-Voltage Paper Electrophoresis (HVPE) for Initial Separations

Historically, paper chromatography and High-Voltage Paper Electrophoresis (HVPE) have been valuable techniques for the separation and analysis of amino acids and related compounds, including those found in plant cell wall hydrolysates. nih.govresearchgate.netscribd.com These methods are particularly useful for initial separations and for providing insights into the charge and mass of compounds. researchgate.net

Paper chromatography separates compounds based on their differential partitioning between a stationary paper phase (containing adsorbed water) and a mobile organic solvent phase. scribd.com Different solvent systems can be used to achieve separation of various amino acids. scispace.com

HVPE separates compounds based on their charge and size when subjected to a high-voltage electric field on a wetted paper support. researchgate.net this compound, along with other phenolic amino acids and their derivatives, can be separated by HVPE, particularly at acidic pH where amino groups are protonated, rendering them cationic. researchgate.netresearchgate.net This allows for their migration towards the cathode. researchgate.net Both paper chromatography and HVPE can be used for analytical purposes or as preparative steps to isolate compounds of interest before further analysis. researchgate.netresearchgate.net Staining reagents like ninhydrin (B49086) or Folin & Ciocalteu reagent can be used for visualization on paper chromatograms or electrophoretograms. researchgate.netresearchgate.netscribd.com

Spectrometric Detection and Structural Elucidation of this compound

Spectrometric techniques are essential for detecting this compound after separation and for elucidating its structure.

Mass Spectrometry (MS) Techniques

Mass Spectrometry is a powerful tool for identifying and quantifying molecules based on their mass-to-charge ratio. thermofisher.com It is widely used in the analysis of amino acids and protein modifications. csuohio.edumdpi.com

This compound has a molecular formula of C₁₈H₂₀N₂O₆ and a monoisotopic mass of 360.13213636 Da. nih.govuni.lu Mass spectrometry can confirm the molecular weight of isolated this compound. usda.gov Furthermore, tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are characteristic of the this compound structure, aiding in its unequivocal identification and differentiation from isomers like dityrosine. rsc.orgusda.gov

LC-MS and GC-MS for Identification and Quantification in Biological Samples

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures followed by sensitive and specific detection and identification of individual components. thermofisher.comcreative-proteomics.com

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. thermofisher.comcreative-proteomics.comshimadzu.com LC-MS allows for the separation of this compound from other amino acids and matrix components by HPLC, followed by online detection and characterization by MS. rsc.orgnih.gov This hyphenated technique enables both identification based on mass and fragmentation pattern and quantification using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). rsc.orgnih.gov LC-MS/MS has been successfully applied for the quantification of various modified tyrosines, including dityrosine, in biological samples like urine. nih.govcsuohio.edu The ability to detect and quantify this compound using LC-MS/MS has been demonstrated in research studying the formation of tyrosine cross-links. rsc.orgrsc.org

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile and thermally stable compounds. thermofisher.comcreative-proteomics.comshimadzu.com As mentioned earlier, this compound would require derivatization to be analyzed by GC-MS. While less common for intact this compound compared to LC-MS, GC-MS, after appropriate derivatization, can offer high sensitivity and chromatographic resolution for volatile analytes. creative-proteomics.comcsuohio.edu GC-MS has been used for the analysis of other modified amino acids, highlighting its potential applicability for this compound derivatives if suitable derivatization protocols are developed. nih.govcsuohio.edu

Both LC-MS and GC-MS approaches offer advantages over traditional methods by providing specific structural information and improved sensitivity, which is particularly beneficial when analyzing trace amounts of this compound in complex biological matrices. nih.govcsuohio.edu

Here is a summary of chromatographic and spectrometric techniques used for this compound analysis:

| Technique | Separation Principle | Detection Methods Commonly Used | Suitability for this compound Analysis | Notes |

| High-Performance Liquid Chromatography (HPLC) | Partitioning (Reversed-phase) | UV-Vis Spectrophotometry | Good for separation and quantification after isolation. scispace.comusda.govsemanticscholar.org | UV detection at ~280 nm is common. scispace.comsemanticscholar.org Not fluorescent. researchgate.netrsc.org |

| Gas Chromatography (GC) | Partitioning (after volatilization of derivatives) | Mass Spectrometry (MS) | Requires derivatization for volatility. Potential for analysis of derivatives. nih.govcsuohio.edu | Not suitable for underivatized this compound. creative-proteomics.com |

| Paper Chromatography | Partitioning between paper and solvent | Ninhydrin, Folin & Ciocalteu reagent, UV | Useful for initial separation and qualitative analysis. nih.govresearchgate.netresearchgate.net | Can be used preparatively. researchgate.netresearchgate.net |

| High-Voltage Paper Electrophoresis (HVPE) | Charge and size in electric field | Ninhydrin, Folin & Ciocalteu reagent, UV | Useful for separation based on charge, especially at acidic pH. researchgate.netresearchgate.net | Can be used preparatively. researchgate.net |

| Mass Spectrometry (MS) | Mass-to-charge ratio | - | Confirms molecular weight, provides fragmentation for identification. rsc.orgusda.govnih.gov | Often coupled with chromatography (LC-MS, GC-MS). rsc.orgthermofisher.comnih.govcsuohio.edu |

| LC-MS (LC-MS/MS) | HPLC separation followed by MS detection | Mass Spectrometry (MS, MS/MS) | Excellent for identification and quantification in complex samples. rsc.orgnih.govcsuohio.edu | Enables sensitive and specific detection using MRM/SRM. rsc.orgnih.gov |

| GC-MS | GC separation of derivatives followed by MS detection | Mass Spectrometry (MS) | Potential for analysis of derivatized this compound. nih.govcsuohio.edu | Requires successful derivatization protocol development for this compound. creative-proteomics.com |

| NMR Spectroscopy | Nuclear magnetic resonance | - | Provides detailed structural information, can distinguish isomers. usda.govnih.govnih.gov | Useful for structural elucidation and confirmation of purified compounds. usda.govnih.govnih.gov |

| UV Spectrophotometry | Absorption of UV light | - | Can quantify pure this compound based on absorbance at ~280 nm. researchgate.netscispace.comsemanticscholar.org | Requires prior purification. researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis separated by a fragmentation step wikipedia.org. This technique is crucial for the structural confirmation of this compound, especially when analyzing complex biological matrices or synthetic reaction mixtures. In MS/MS, precursor ions corresponding to this compound are selected and then fragmented, typically through collision-induced dissociation (CID) wikipedia.orgunb.br. The resulting fragment ions are then analyzed in a second mass analyzer, producing a unique fragmentation spectrum that serves as a fingerprint for the compound creative-proteomics.com.

For this compound, MS/MS can help differentiate it from isomers like dityrosine, which has the same elemental composition and thus the same molecular mass but a different linkage (a biphenyl (B1667301) linkage instead of an ether linkage) usda.gov. The fragmentation patterns generated by MS/MS can reveal the characteristic cleavages within the this compound structure, providing definitive evidence of the ether cross-link. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a common approach that provides both separation and detailed structural analysis, enhancing the ability to identify this compound in complex samples creative-proteomics.commdpi.com.

Ambient Ionization Mass Spectrometry for Direct Analysis

Ambient ionization mass spectrometry (AIMS) techniques allow for the direct analysis of samples with minimal or no sample preparation under ambient conditions nih.govfrontiersin.org. This can significantly reduce analysis time and complexity compared to traditional MS methods that require extensive sample extraction and purification frontiersin.org. Techniques such as desorption electrospray ionization (DESI) and direct analysis in real time (DART) fall under this category nih.gov.

While specific detailed research findings on the direct analysis of this compound using AIMS were not extensively found in the provided search results, the general principles of AIMS suggest its potential applicability. AIMS could potentially be used for the rapid screening or direct analysis of this compound in plant tissue samples or reaction mixtures without the need for laborious extraction procedures nih.govrsc.org. The ability of AIMS to analyze samples in their native state makes it an attractive option for in situ analysis or high-throughput screening, although method development and validation would be necessary for specific this compound applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of a compound. For this compound, NMR is a critical technique for definitive structural analysis, particularly for distinguishing it from closely related isomers like dityrosine usda.gov.

One-dimensional (1D) NMR spectra, such as ¹H NMR, can provide valuable information about the types and environments of hydrogen atoms in the this compound molecule mdpi.com. However, distinguishing this compound from dityrosine based solely on 1D ¹H NMR can be challenging due to their similar profiles usda.gov. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms and confirming the ether linkage characteristic of this compound usda.gov.

Research has shown that 2D NMR analyses are necessary for the unequivocal determination of the this compound structure, allowing researchers to differentiate the ether linkage from the biphenyl linkage found in dityrosine usda.gov. Solid-state NMR has also been employed to study this compound cross-links in intact plant cell walls, providing insights into their role in the cell wall structure nih.gov.

Ultraviolet (UV) Absorbance Spectroscopy for Quantitation

Ultraviolet (UV) absorbance spectroscopy is a relatively simple and widely accessible technique that can be used for the quantitative analysis of compounds containing chromophores, such as aromatic rings iosrjournals.org. This compound, with its phenolic moieties derived from tyrosine, exhibits UV absorbance researchgate.netnih.gov.

The UV absorbance spectrum of this compound typically shows absorption peaks in the UV region, similar to tyrosine iosrjournals.org. These characteristic absorbance properties can be utilized for its quantitation in solution. By measuring the absorbance of a sample at a specific wavelength corresponding to an this compound absorption maximum and using a calibration curve prepared with known concentrations of pure this compound, the concentration of this compound in the sample can be determined researchgate.netnih.gov.

UV detection is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to quantify this compound in complex mixtures after chromatographic separation researchgate.netnih.gov. For example, UV detection at 280 nm has been used in HPLC analysis of plant cell wall hydrolysates to monitor and quantify this compound researchgate.net.

Chemical Derivatization for Enhanced this compound Analysis

Chemical derivatization involves chemically modifying a compound to improve its properties for analysis, such as enhancing detection sensitivity, improving chromatographic separation, or facilitating structural elucidation slideshare.netjfda-online.com. Derivatization can be particularly useful for compounds like amino acids that may be polar or lack strong chromophores or ionizable groups suitable for direct detection by certain analytical techniques sigmaaldrich.com.

Application of 2,4-Dinitrofluorobenzene (DNFB) for Detection

2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is a chemical reagent that reacts with primary and secondary amino groups to form stable dinitrophenyl (DNP) derivatives gbiosciences.comtcichemicals.comlatu.org.uy. These DNP derivatives are typically yellow and have strong absorbance in the UV-Vis region, often around 360 nm, which allows for their detection using UV-Vis spectroscopy or HPLC with UV detection latu.org.uynih.gov.

For this compound, which contains two primary amino groups, derivatization with DNFB can enhance its detectability, particularly in samples where its concentration is low or where other interfering substances are present researchgate.net. The reaction of this compound with DNFB results in the formation of a dinitrophenylated derivative, which can then be analyzed and quantified based on its characteristic absorbance researchgate.net. This derivatization approach has been used in the analysis of amino acids, including those found in protein hydrolysates researchgate.netnih.gov.

Reaction with Folin & Ciocalteu's Phenol (B47542) Reagent

The Folin-Ciocalteu (F-C) reagent is a mixture of phosphomolybdate and phosphotungstate that is used as a colorimetric assay for the detection and quantification of phenolic compounds nih.govwikipedia.orgnih.gov. The assay is based on the reduction of the F-C reagent by phenolic compounds under alkaline conditions, resulting in the formation of a blue product that absorbs strongly in the visible spectrum, typically around 760 nm nih.govnih.govitwreagents.com.

This compound contains phenolic hydroxyl groups derived from its tyrosine precursors nih.gov. Therefore, it reacts with the Folin-Ciocalteu reagent, producing a blue color that can be measured spectrophotometrically researchgate.net. This reaction can be used for the quantitative determination of this compound, particularly in samples where it is a major phenolic component. However, it is important to note that the F-C reagent is not specific to phenols and can react with other reducing substances, including other amino acids (like tryptophan and tyrosine), proteins, and other antioxidants nih.govwikipedia.orgnih.gov. Therefore, when using the Folin-Ciocalteu assay for this compound quantification in complex samples, potential interference from other reducing substances must be considered nih.gov. Despite this lack of specificity for phenols alone, the F-C assay can be a simple and quick method for estimating the total phenolic content, which includes this compound, in certain research contexts nih.gov.

Here is a summary of some analytical techniques and their applications for this compound:

| Analytical Technique | Application for this compound Analysis | Key Information |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation, differentiation from isomers | Provides fragmentation patterns for identification; often coupled with LC. researchgate.netcreative-proteomics.comusda.govmdpi.com |

| Ambient Ionization Mass Spectrometry | Direct analysis with minimal sample preparation | Potential for rapid screening of samples in their native state. nih.govfrontiersin.orgrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural analysis, confirmation of linkage | 1D and 2D NMR are crucial for confirming structure and distinguishing isomers. researchgate.netnih.govusda.govmdpi.comnih.gov |

| Ultraviolet (UV) Absorbance Spectroscopy | Quantitation in solution or after separation | Utilizes characteristic UV absorbance; often coupled with HPLC for quantification in mixtures. researchgate.netnih.goviosrjournals.orgresearchgate.netnih.govcore.ac.uk |

| Chemical Derivatization with DNFB | Enhanced detection via UV-Vis absorbance | Forms DNP-isodityrosine with strong UV-Vis absorbance, improving detectability. researchgate.netnih.govgbiosciences.comtcichemicals.comlatu.org.uynih.gov |

| Reaction with Folin & Ciocalteu Reagent | Colorimetric detection and potential quantification of phenolic content | Reacts with phenolic groups to produce a blue color; useful for estimating total phenolics including this compound, but not specific. researchgate.netnih.govwikipedia.orgnih.govitwreagents.com |

Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Predicted Collision Cross Section (CCS) values can be useful in mass spectrometry for compound identification and characterization, particularly in ion mobility MS. While experimental CCS values for this compound were not found in the search results, predicted values are available. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 361.13942 | 183.7 |

| [M+Na]⁺ | 383.12136 | 190.7 |

| [M+NH₄]⁺ | 378.16596 | 186.6 |

| [M+K]⁺ | 399.09530 | 189.3 |

| [M-H]⁻ | 359.12486 | 184.0 |

| [M+Na-2H]⁻ | 381.10681 | 185.9 |

| [M]⁺ | 360.13159 | 184.0 |

| [M]⁻ | 360.13269 | 184.0 |

Data source: PubChemLite uni.lu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 134162 |

| 2,4-Dinitrofluorobenzene | 70-34-8 (CAS Number, PubChem provides CID 586369 for a related entry, but 70-34-8 is the common identifier) tcichemicals.comchem960.com |

| Folin-Ciocalteu Reagent | Mixture, no single CID |

Note: PubChem CID for 2,4-Dinitrofluorobenzene is associated with CAS 70-34-8. tcichemicals.comchem960.com##

This compound is a non-proteinogenic amino acid formed by the oxidative coupling of two tyrosine residues via an ether linkage. This cross-link is significant in biological contexts, particularly in reinforcing plant cell wall structures researchgate.netnih.gov. The accurate identification and quantification of this compound in various research applications necessitate the use of specific analytical methodologies tailored to its chemical structure.

Mass Spectrometry (MS) for Identification and Analysis

Mass spectrometry is a fundamental technique for the identification and structural analysis of this compound, leveraging its unique mass-to-charge ratio and fragmentation behavior.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural confirmation of this compound. This technique involves the selection of an ion of interest (precursor ion) and its subsequent fragmentation, followed by the analysis of the resulting fragment ions wikipedia.org. For this compound, MS/MS is crucial for differentiating it from structural isomers like dityrosine, which shares the same elemental formula but possesses a biphenyl linkage instead of an ether bond usda.gov. By analyzing the fragmentation pattern produced through techniques such as collision-induced dissociation (CID), researchers can obtain a unique spectral fingerprint that confirms the presence and structure of this compound unb.brcreative-proteomics.com. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely applied approach, providing enhanced separation of this compound from complex matrices prior to its detailed structural characterization by MS/MS creative-proteomics.commdpi.com.

Ambient Ionization Mass Spectrometry for Direct Analysis

Ambient ionization mass spectrometry (AIMS) techniques enable the direct analysis of samples with minimal or no prior sample preparation, operating under ambient conditions nih.govfrontiersin.org. This offers advantages in terms of speed and simplicity compared to traditional MS methods frontiersin.org. While specific detailed studies focusing solely on this compound analysis using AIMS were not prominently found in the provided information, the principles of AIMS, such as those employed in desorption electrospray ionization (DESI) or direct analysis in real time (DART), suggest potential applications nih.gov. AIMS could potentially be utilized for rapid, in situ analysis or high-throughput screening of this compound in suitable sample types, although specific method development and validation would be required rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure, connectivity, and conformation of compounds. For this compound, NMR is essential for unambiguous structural assignment and for distinguishing it from isomers usda.gov.

While one-dimensional (1D) NMR spectra, such as ¹H NMR, offer valuable information, they may not be sufficient to differentiate this compound from dityrosine due to similar spectral features usda.gov. Two-dimensional (2D) NMR techniques, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are critical for establishing through-bond and through-space correlations between nuclei, thereby confirming the ether linkage characteristic of this compound usda.gov. Research has demonstrated the necessity of 2D NMR for the unequivocal structural determination of this compound usda.gov. Solid-state NMR has also been applied to investigate this compound cross-links within the context of intact plant cell walls, providing valuable information about their role in the structural integrity of the wall nih.gov.

Ultraviolet (UV) Absorbance Spectroscopy for Quantitation

Ultraviolet (UV) absorbance spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds possessing chromophores iosrjournals.org. This compound, containing phenolic rings derived from tyrosine, exhibits characteristic UV absorbance researchgate.netnih.gov.

The UV absorption spectrum of this compound typically displays maxima in the UV region, similar to its precursor amino acid, tyrosine iosrjournals.org. These absorbance properties can be exploited for the quantitative determination of this compound in solution. By measuring the absorbance at an appropriate wavelength and using a calibration curve generated with known concentrations of pure this compound, the concentration of this compound in a sample can be accurately determined researchgate.netnih.gov. UV detection is frequently coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) to enable the quantification of this compound within complex mixtures after its separation from other components researchgate.netnih.gov. For instance, UV detection at 280 nm has been employed in the HPLC analysis of plant cell wall hydrolysates for the monitoring and quantification of this compound researchgate.net.

Chemical Derivatization for Enhanced this compound Analysis

Chemical derivatization involves the chemical modification of an analyte to improve its analytical properties, such as enhancing detection sensitivity, improving chromatographic separation, or aiding in structural elucidation slideshare.netjfda-online.com. This approach can be particularly beneficial for compounds like amino acids that may be polar or lack inherent properties suitable for direct analysis by certain detection methods sigmaaldrich.com.

Application of 2,4-Dinitrofluorobenzene (DNFB) for Detection

2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is a common derivatizing agent that reacts with primary and secondary amino groups to form stable dinitrophenyl (DNP) derivatives gbiosciences.comtcichemicals.comlatu.org.uy. These DNP derivatives are intensely colored (typically yellow) and exhibit strong absorbance in the UV-Vis spectrum, commonly around 360 nm, making them easily detectable by UV-Vis spectroscopy or HPLC with UV detection latu.org.uynih.gov.

Given that this compound contains two primary amino groups, derivatization with DNFB can significantly enhance its detectability, especially in samples where it is present at low concentrations or in the presence of interfering substances researchgate.net. The reaction of this compound with DNFB yields a dinitrophenylated product that can be analyzed and quantified based on its strong absorbance researchgate.net. This derivatization strategy has been successfully applied in the analysis of amino acids, including those released from protein hydrolysis researchgate.netnih.gov.

Reaction with Folin & Ciocalteu's Phenol Reagent

The Folin-Ciocalteu (F-C) reagent is a mixture of phosphomolybdate and phosphotungstate used for the colorimetric determination of phenolic compounds nih.govwikipedia.orgnih.gov. The assay relies on the reduction of the F-C reagent by phenolic hydroxyl groups under alkaline conditions, resulting in the formation of a characteristic blue product with maximum absorbance typically around 760 nm nih.govnih.govitwreagents.com.

As this compound contains phenolic hydroxyl groups originating from its constituent tyrosine residues nih.gov, it reacts with the Folin-Ciocalteu reagent, producing a blue coloration that can be measured spectrophotometrically researchgate.net. This reaction can be employed for the quantitative estimation of this compound, particularly in samples where it is a significant phenolic component. However, it is crucial to acknowledge that the F-C reagent is not exclusively specific to phenols and can react with other reducing substances, including certain amino acids (such as tyrosine and tryptophan), proteins, and other antioxidant compounds nih.govwikipedia.orgnih.gov. Therefore, when using the Folin-Ciocalteu assay for this compound quantification in complex samples, potential contributions from other reducing agents must be considered nih.gov. Despite this lack of absolute specificity for phenols, the F-C assay can serve as a simple and rapid method for estimating the total phenolic content, which includes this compound, in specific research contexts nih.gov.

Here is a summary of some analytical techniques and their applications for this compound:

| Analytical Technique | Application for this compound Analysis | Key Information |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation, differentiation from isomers | Provides characteristic fragmentation patterns for identification; commonly coupled with LC for analysis of complex samples. researchgate.netcreative-proteomics.comusda.govmdpi.com |

| Ambient Ionization Mass Spectrometry | Direct analysis with minimal sample preparation | Offers potential for rapid screening and in situ analysis of samples in their native state; requires method development for specific applications. nih.govfrontiersin.orgrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural analysis, confirmation of linkage and molecular connectivity | 1D and 2D NMR techniques are essential for unambiguous structural determination and distinguishing isomers; solid-state NMR can probe this compound in complex matrices. researchgate.netnih.govusda.govmdpi.comnih.gov |

| Ultraviolet (UV) Absorbance Spectroscopy | Quantitation in solution or after chromatographic separation | Utilizes characteristic UV absorbance properties; frequently coupled with HPLC for quantification in mixtures based on absorbance at specific wavelengths (e.g., 280 nm). researchgate.netnih.goviosrjournals.orgresearchgate.netnih.govcore.ac.uk |

| Chemical Derivatization with DNFB | Enhanced detection via UV-Vis absorbance, particularly in samples with low concentrations of this compound | Reacts with amino groups to form DNP-isodityrosine, a yellow derivative with strong UV-Vis absorbance (often around 360 nm), improving detectability. researchgate.netnih.govgbiosciences.comtcichemicals.comlatu.org.uynih.gov |

| Reaction with Folin & Ciocalteu Reagent | Colorimetric detection and potential estimation of total phenolic content | Reacts with phenolic groups to produce a blue color measurable by spectrophotometry; useful for estimating total phenolics including this compound, but lacks specificity for this compound alone. researchgate.netnih.govwikipedia.orgnih.govitwreagents.com |

Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Predicted Collision Cross Section (CCS) values are valuable in mass spectrometry, particularly in conjunction with ion mobility, for aiding compound identification and characterization. The following table presents predicted CCS values for various this compound adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 361.13942 | 183.7 |

| [M+Na]⁺ | 383.12136 | 190.7 |

| [M+NH₄]⁺ | 378.16596 | 186.6 |

| [M+K]⁺ | 399.09530 | 189.3 |

| [M-H]⁻ | 359.12486 | 184.0 |

| [M+Na-2H]⁻ | 381.10681 | 185.9 |

| [M]⁺ | 360.13159 | 184.0 |

| [M]⁻ | 360.13269 | 184.0 |

Data source: PubChemLite uni.lu

Challenges and Methodological Advancements in this compound Analytical Research

The analysis of this compound presents unique challenges primarily due to its structural similarity to other tyrosine-derived oxidative cross-links, particularly dityrosine, and its lack of intrinsic fluorescence, unlike dityrosine. rsc.orgontosight.ai These factors necessitate robust separation and detection methods to ensure accurate characterization and quantification in complex biological matrices.

One significant challenge identified early in this compound research was the absence of specific assays, requiring chromatographic purification before quantification. researchgate.net Early methods relied on purifying this compound chromatographically, followed by quantification using UV absorbance or reaction with Folin and Ciocalteu's phenol reagent. researchgate.net Staining could be performed before or after elution, with post-elution staining offering greater accuracy after the compound's position on the chromatogram was confirmed. researchgate.net

Distinguishing this compound from its isomer, dityrosine, poses a particular analytical challenge. Both compounds have a mass of 361 and exhibit very similar one-dimensional proton NMR spectra. usda.gov Two-dimensional NMR analyses are necessary to unequivocally differentiate the diphenyl ether linkage of this compound from the biphenyl cross-link of dityrosine. usda.gov Specific cross peaks in 2D NMR data, such as those between H6 and carbon and the absence of H3 for dityrosine, help rule out this compound by confirming the C4 connectivity in dityrosine. usda.gov

The lack of fluorescence in this compound is another major hurdle, as fluorescence detection is a common and sensitive method for its isomer, dityrosine. rsc.org This means that analytical approaches relying solely on fluorescence, such as some HPLC methods used for dityrosine quantification, will not detect this compound. rsc.org This highlights the need for alternative or complementary detection methods.

Methodological advancements have focused on employing techniques that offer better separation and structural confirmation. High-performance liquid chromatography (HPLC) coupled with various detectors, and mass spectrometry (MS), including fast atom bombardment mass spectrometry, have been utilized for the detection and quantification of this compound. ontosight.aiscispace.com UPLC-MS analysis has shown the formation of both dityrosine and this compound isomers, with distinct elution times, allowing for their differentiation based on mass and retention characteristics. rsc.org While HPLC with fluorescence detection can quantify dityrosine, UPLC-MS is capable of detecting the non-fluorescent this compound isomer. rsc.org

Research findings underscore the importance of these advanced techniques. For example, studies investigating the oxidative crosslinking of tyrosine residues have employed mass spectrometry to identify the formation of this compound alongside dityrosine. rsc.orgrsc.org Analysis by mass spectrometry of solutions containing tyrosine exposed to carbonate radical anion provided evidence for the formation of both o,o'-dityrosine and this compound. rsc.orgrsc.org

Solid-state nuclear magnetic resonance (ssNMR), particularly rotational echo double-resonance (REDOR) ssNMR, has emerged as a powerful technique for identifying protein cross-links like this compound directly within intact plant cell walls. researchgate.net By using selective isotopic labeling (e.g., with 13C and 2H), the proximity of labels can be measured, confirming the presence of this compound cross-links between protein chains. researchgate.net This technique has provided quantitative data, indicating that a significant percentage of tyrosine residues in soybean cell walls are part of this compound cross-links. researchgate.net

Despite these advancements, challenges remain in the comprehensive analysis of this compound, particularly in complex biological samples where it may be present at low concentrations or within protein matrices. The need for robust sample preparation methods, including hydrolysis and clean-up, before chromatographic and spectroscopic analysis is crucial for accurate quantification. mdpi.comnih.gov Continued development of highly sensitive and specific analytical methods is essential for further elucidating the biological roles and significance of this compound in various systems.

While specific quantitative data tables for this compound analysis were not extensively detailed in the search results beyond mentions of detection limits and recovery rates for dityrosine methods curtin.edu.au, the research highlights the methodologies used and the comparative analysis with dityrosine. The following table summarizes key analytical techniques applied to this compound and the associated challenges and advancements.

| Analytical Technique | Application to this compound Analysis | Challenges | Methodological Advancements |

| UV Absorbance | Early quantification after chromatographic purification. researchgate.net | Requires pure this compound; lacks specificity in crude samples. researchgate.net | Coupled with chromatography for separation. researchgate.net |

| Folin and Ciocalteu Reagent | Early quantification after chromatographic purification. researchgate.net | Requires purification; staining before elution is less accurate. researchgate.net | Staining after chromatographic elution for improved accuracy. researchgate.net |

| One-Dimensional NMR | Provides structural information. usda.gov | Very similar spectra to dityrosine, making differentiation difficult. usda.gov | Complementary use with 2D NMR for definitive structural identification. usda.gov |

| Two-Dimensional NMR | Definitive differentiation from dityrosine based on cross-link type. usda.gov | Requires specialized equipment and expertise. | Essential for confirming this compound structure. usda.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other compounds. ontosight.aiscispace.com | Lack of intrinsic fluorescence limits detection sensitivity with some detectors. rsc.org | Coupling with UV detection and increasingly with mass spectrometry. rsc.orgontosight.aiscispace.com |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. rsc.orgontosight.aiscispace.comrsc.org | Requires appropriate ionization and fragmentation methods. | Use of techniques like FAB-MS and coupling with UPLC for enhanced separation and detection. rsc.orgscispace.com |

| Solid-State NMR (ssNMR) | Identification and quantification within intact biological matrices. researchgate.net | Requires isotopic labeling and specialized equipment. | REDOR ssNMR allows for in situ analysis of cross-links like this compound in cell walls. researchgate.net |

Advanced Research Perspectives and Future Directions for Isodityrosine Studies

Elucidating Complex Intermolecular Cross-Linking Networks in Biological Systems

Isodityrosine plays a crucial role in forming covalent cross-links between protein chains, particularly in the context of plant cell wall extensins. Research using solid-state NMR has indicated that a significant proportion of tyrosine residues in soybean cell walls are involved in this compound cross-links between proteins. researchgate.net The formation of di-isodityrosine, a tetrameric derivative of tyrosine, has also been identified as a potential intermolecular cross-link in plant cell wall proteins like extensin. portlandpress.comresearchgate.netnih.gov This molecule, composed of two this compound units joined by a biphenyl (B1667301) linkage, is sterically likely to form intermolecular cross-links. portlandpress.comscispace.com

Development of Novel Analytical Probes and Methodologies for In Situ Detection

Accurate and sensitive detection of this compound within its native biological environment is critical for understanding its dynamic roles. Current analytical methods for detecting tyrosine oxidation products like dityrosine (B1219331) often involve chromatographic separation coupled with mass spectrometry. nih.gov However, these methods typically require sample hydrolysis and extraction, which can disrupt the native context of the cross-links.

Future research is focused on developing novel analytical probes and methodologies for the in situ and real-time detection of this compound. This includes the potential development of specific antibodies or fluorescent probes that can target this compound within tissues or cells. Advanced spectroscopic techniques, potentially building on existing solid-state NMR approaches used for in situ plant cell wall analysis, could also be refined for more sensitive and specific detection of this compound in various biological matrices. researchgate.net The development of such tools will enable researchers to study the formation, localization, and turnover of this compound with greater precision.

Computational and Modeling Approaches for Understanding this compound Formation and Protein Interactions

Computational and modeling approaches are becoming increasingly valuable tools for understanding the complex processes involving this compound. These methods can be used to model the oxidative coupling reactions that lead to this compound formation and to predict how these cross-links influence protein structure, dynamics, and interactions. Computational modeling is already being used to study protein-protein interactions and predict interaction sites. mdpi.comnih.goveinsteinmed.edu While these studies may not be specific to this compound, the principles can be applied to model proteins containing this cross-link.

Future directions involve developing more sophisticated computational models specifically tailored to this compound. This includes simulating the enzymatic or non-enzymatic formation of this compound within the context of a polypeptide chain or between interacting proteins. scispace.com Furthermore, computational modeling can be used to predict the structural consequences of this compound cross-links on protein conformation and the resulting impact on protein-protein or protein-polysaccharide interactions within complex biological structures like the cell wall. frontiersin.orgnih.gov These models can provide valuable insights to guide experimental design and interpretation.

Synthetic Biology Approaches for Tailoring this compound Production in Engineered Systems

Synthetic biology offers exciting possibilities for manipulating biological systems to control the production and incorporation of this compound. By engineering genetic pathways and cellular machinery, it may be possible to tailor the production of proteins containing this compound cross-links with desired properties. Synthetic biology approaches are being used to engineer biological systems for various applications, including the production of molecules of interest and the creation of novel protein materials. nih.govals-journal.comwordpress.comsjtu.edu.cndoi.org

Future research in this area could involve engineering microorganisms or plant systems to produce specific proteins with controlled this compound content and distribution. This could have applications in developing novel biomaterials with enhanced mechanical properties or in creating model systems to study the biological functions of this compound. sjtu.edu.cn Synthetic biology tools could also be used to create biosensors or cellular systems that respond to or report on the conditions that influence this compound formation. doi.orgacs.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 134162 |

Data Tables

Based on the search results, a summary of findings regarding this compound cross-linking in soybean cell walls can be presented in a table:

| Organism | Method Used | Finding | Citation |

| Soybean | Solid-state NMR (REDOR) | ~25% of tyrosines in cell walls are in this compound cross-links between protein chains. | researchgate.net |

常见问题

Q. What experimental methods are commonly used to detect and quantify isodityrosine in plant cell walls?

this compound detection typically involves chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely employed to isolate and identify this compound cross-links in extensin-rich samples. For validation, researchers often use synthetic this compound standards to calibrate retention times and fragmentation patterns . Immunological methods, such as monoclonal antibodies targeting this compound epitopes, are also used for in situ localization but require rigorous specificity controls to avoid cross-reactivity with related phenolic compounds . Sample preparation must include cell wall fractionation and enzymatic digestion (e.g., with pronase) to release cross-linked peptides for analysis.

Table 1: Advantages and Limitations of this compound Detection Methods

| Method | Advantages | Limitations |

|---|---|---|

| HPLC-MS | High sensitivity; quantitative accuracy | Requires specialized equipment |

| Immunofluorescence | Spatial resolution in tissues | Risk of antibody cross-reactivity |

| Isotopic labeling | Tracks dynamic cross-linking | Complex synthesis of labeled precursors |

Q. What is the biological role of this compound in plant cell wall architecture?